1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c1-12-8-15(24-30-12)18(29)27-10-13(11-27)17(28)26-6-4-25(5-7-26)16-3-2-14(9-23-16)19(20,21)22/h2-3,8-9,13H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWNGIVQYGSUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxazole and azetidine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Trifluoromethylpyridinyl Substituents
(a) 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23)
- Structure : Simplest analog, lacking the azetidine-oxazole-carbonyl group.
- Properties : Lower molecular weight (MW: ~279.2 g/mol) and higher solubility compared to the target compound. Demonstrated utility as a precursor in dual-target ligands for opioid and dopamine receptors .
- Key Difference : Absence of the acylated azetidine moiety reduces steric bulk but limits conformational restriction .
(b) 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
Piperazine Derivatives with Heterocyclic Acyl Groups
(a) 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Structure : Piperazine substituted with a 4-methylphenyl-oxadiazole methyl group.
- Properties : Oxadiazole provides metabolic resistance and π-π stacking interactions. MW: ~258.3 g/mol .
- Key Difference : The oxadiazole replaces the oxazole-azetidine system, reducing strain but maintaining aromaticity .
(b) 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine
- Structure : Piperazine with a methylenedioxybenzyl group and a hydroxypyrimidine.
- Properties : Hydroxypyrimidine enhances polarity, improving aqueous solubility. MW: ~367.4 g/mol .
- Key Difference : The absence of trifluoromethylpyridine limits lipophilicity, affecting blood-brain barrier penetration .
Dual-Target Ligands with Piperazine Cores
(a) Compound 102 (D3R/MOR ligand)
- Structure : Piperazine linked to a trifluoromethylpyridine and a diethyltetrahydropyran group.
- Properties : Demonstrated balanced affinity for dopamine D3 and μ-opioid receptors (Ki < 10 nM). MW: ~529.5 g/mol .
- Key Difference : The tetrahydropyran-ether chain replaces the azetidine-oxazole unit, offering distinct spatial orientation for dual-receptor engagement .
Data Table: Structural and Property Comparison
*Estimated based on structural components.
Research Findings and Implications
- Synthetic Strategies : The target compound likely employs coupling reactions similar to A23 and Compound 102, using 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine as a precursor .
- Pharmacokinetics : The azetidine-oxazole unit may reduce metabolic clearance compared to simpler piperazine derivatives, as strained rings often resist enzymatic degradation .
- Target Engagement : The trifluoromethylpyridine group is critical for hydrophobic interactions in receptor binding, while the azetidine’s conformation may fine-tune selectivity .
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